molecular formula C13H15ClN2O B112504 (2-Benzyloxy-phenyl)-hydrazine hydrochloride CAS No. 34288-06-7

(2-Benzyloxy-phenyl)-hydrazine hydrochloride

Cat. No. B112504
CAS RN: 34288-06-7
M. Wt: 250.72 g/mol
InChI Key: KZRIXZCUNKWRDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Benzyloxy-phenyl)-hydrazine hydrochloride” is a chemical compound with the CAS Number: 34288-06-7 . It has a molecular weight of 250.73 and its IUPAC name is 1-[2-(benzyloxy)phenyl]hydrazine hydrochloride . The compound is an off-white solid .


Molecular Structure Analysis

The molecular structure of “(2-Benzyloxy-phenyl)-hydrazine hydrochloride” can be represented by the linear formula C13H15ClN2O . The InChI code for this compound is 1S/C13H14N2O.ClH/c14-15-12-8-4-5-9-13(12)16-10-11-6-2-1-3-7-11;/h1-9,15H,10,14H2;1H .


Physical And Chemical Properties Analysis

“(2-Benzyloxy-phenyl)-hydrazine hydrochloride” is an off-white solid . It has a molecular weight of 250.73 .

Scientific Research Applications

  • Synthesis of Biological Active Derivatives (2-Benzyloxy-phenyl)-hydrazine hydrochloride is used in the synthesis of biologically active compounds. A study by Hawaiz & Samad (2012) in the Journal of Chemistry demonstrates its application in creating azo-pyrazoline derivatives with significant antibacterial activity against both gram-negative and gram-positive bacteria.

  • Development of Antimicrobial and Anti-inflammatory Agents The compound is employed in the creation of novel pyrazole, isoxazole, and other derivatives as antimicrobial and anti-inflammatory agents. Kendre, Landge, & Bhusare (2015) in the Arabian Journal of Chemistry detail the multi-component cyclo-condensation reactions involving (2-Benzyloxy-phenyl)-hydrazine hydrochloride leading to these derivatives with potential medical applications.

  • Live-cell Imaging Applications In a study by Goswami et al. (2013) in Organic Letters, a probe based on 2-(2'-hydroxyphenyl) benzothiazole incorporating (2-Benzyloxy-phenyl)-hydrazine hydrochloride is synthesized for the ratiometric detection of hydrazine in live-cell imaging, demonstrating its utility in bioimaging techniques.

  • Synthesis of Pyrazole Derivatives The compound is used in the synthesis of pyrazole derivatives as shown by Pinto et al. (1999) in Tetrahedron. Their research involves the reaction of 2-styrylchromones with (2-Benzyloxy-phenyl)-hydrazine hydrochloride, leading to various pyrazole derivatives with potential pharmaceutical applications.

  • Volumetric Analysis in Chemistry Singh, Sahota, & Singh (1958) in Fresenius' Zeitschrift für analytische Chemie utilized (2-Benzyloxy-phenyl)-hydrazine hydrochloride in volumetric analysis for the determination of various compounds, highlighting its role in analytical chemistry.

  • Antimicrobial Activity Its derivatives are synthesized for antimicrobial purposes. For instance, Abubshait et al. (2011) in the Journal of Saudi Chemical Society discuss the creation of phthalazinone derivatives with (2-Benzyloxy-phenyl)-hydrazine hydrochloride, which exhibit antimicrobial activity.

  • Synthesis of Benzoinoximes and Derivatives Dahikar (2015) in the International Journal of Research in Engineering and Applied Sciences reports the synthesis of substituted benzoinoximes using (2-Benzyloxy-phenyl)-hydrazine hydrochloride, indicating its utility in organic synthesis and potential for creating novel compounds.

  • Synthesis of Benzimidazole Derivatives Venkataramana et al. (2010) in the International Journal of Pharmaceutical Sciences and Research utilized the compound in synthesizing benzimidazole derivatives with potential biological activity, including antimicrobial properties.

  • Reactivity in Organometallic Chemistry Galindo et al. (2002) in Polyhedron investigated the reactivity of certain molybdenum complexes with (2-Benzyloxy-phenyl)-hydrazine hydrochloride, demonstrating its application in organometallic chemistry.

  • Antioxidant Activity Enhancement Thanuja et al. (2022) in Current Chemical Biology synthesized benzoin derivatives using (2-Benzyloxy-phenyl)-hydrazine hydrochloride and found that substituents and functional groups significantly enhance antioxidant activity.

  • Rare Earth Complexes with Azomethines Singh & Singh (2008) discuss the synthesis of rare earth complexes with azomethines, including (2-Benzyloxy-phenyl)-hydrazine hydrochloride, showing its role in inorganic chemistry and potential antimicrobial properties.

properties

IUPAC Name

(2-phenylmethoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH/c14-15-12-8-4-5-9-13(12)16-10-11-6-2-1-3-7-11;/h1-9,15H,10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRIXZCUNKWRDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512426
Record name [2-(Benzyloxy)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Benzyloxy-phenyl)-hydrazine hydrochloride

CAS RN

34288-06-7
Record name [2-(Benzyloxy)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(benzyloxy)phenyl]hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Benzyloxy-phenyl)-hydrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Benzyloxy-phenyl)-hydrazine hydrochloride
Reactant of Route 3
Reactant of Route 3
(2-Benzyloxy-phenyl)-hydrazine hydrochloride
Reactant of Route 4
(2-Benzyloxy-phenyl)-hydrazine hydrochloride
Reactant of Route 5
(2-Benzyloxy-phenyl)-hydrazine hydrochloride
Reactant of Route 6
(2-Benzyloxy-phenyl)-hydrazine hydrochloride

Citations

For This Compound
1
Citations
C Roullier, M Chollet-Krugler, P van de Weghe… - Bioorganic & medicinal …, 2010 - Elsevier
A new aryl-hydrazide l-glutamic acid derivative, pygmeine (3), was isolated from a methanolic extract of Lichina pygmaea, a marine lichen. Synthetic derivatives obtained via a two-step …
Number of citations: 34 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.